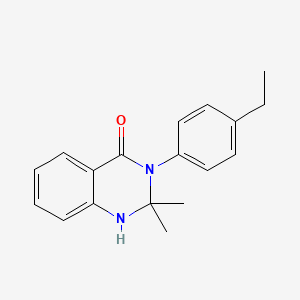![molecular formula C26H28N2O4 B15007015 N,N'-bis[2-(benzyloxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B15007015.png)
N,N'-bis[2-(benzyloxy)ethyl]benzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two benzyl ether groups attached to the ethyl chains, which are further connected to a benzene ring through amide linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of benzyl alcohol with ethylene oxide to form benzyl ethylene glycol ether. This intermediate is then reacted with isophthaloyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The benzyl ether groups can be oxidized to form benzaldehyde derivatives.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl ethers.
Aplicaciones Científicas De Investigación
N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N1,N3-BIS[2-(SULFANYLETHYL)]BENZENE-1,3-DICARBOXAMIDE: Known for its mercury chelating properties.
N1,N3-BIS[2-(HYDROXYETHOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE: Used in the synthesis of coordination polymers.
Uniqueness
N1,N3-BIS[2-(BENZYLOXY)ETHYL]BENZENE-1,3-DICARBOXAMIDE is unique due to its benzyl ether groups, which impart distinct chemical reactivity and potential for forming stable complexes with metal ions. This makes it particularly valuable in applications requiring specific ligand properties and stability.
Propiedades
Fórmula molecular |
C26H28N2O4 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
1-N,3-N-bis(2-phenylmethoxyethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N2O4/c29-25(27-14-16-31-19-21-8-3-1-4-9-21)23-12-7-13-24(18-23)26(30)28-15-17-32-20-22-10-5-2-6-11-22/h1-13,18H,14-17,19-20H2,(H,27,29)(H,28,30) |
Clave InChI |
BWGQEZXSILSZDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCNC(=O)C2=CC(=CC=C2)C(=O)NCCOCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15006934.png)
![4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol](/img/structure/B15006940.png)




![N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006976.png)
![2-{[4-(Adamantan-1-YL)phenyl]formamido}-3-(1H-indol-3-YL)propanoic acid](/img/structure/B15006981.png)
![Acetic acid, (3,6,11-trioxo-6,11-dihydro-3H-1-thia-2-azacyclopenta[a]anthracen-2-yl)-, methyl ester](/img/structure/B15006983.png)

![3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranose](/img/structure/B15006999.png)

![N-[2-(Adamantan-1-YL)ethyl]-2-ethoxy-5-(methoxymethyl)benzene-1-sulfonamide](/img/structure/B15007021.png)

